3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Cushing's Syndrome Cytochrome P450 11B1 Inhibition

3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a tetrasubstituted pyrazole featuring a reactive C4-carbaldehyde moiety, a C3-butyl group, and chlorine atoms at both the C5 and N1–phenyl positions. This configuration places it in the category of pyrazole-4-carbaldehyde building blocks, which are highlighted in the literature as versatile precursors for generating structurally diverse, potentially bioactive molecular hybrids.

Molecular Formula C14H14Cl2N2O
Molecular Weight 297.2 g/mol
CAS No. 1354918-76-5
Cat. No. B6345861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS1354918-76-5
Molecular FormulaC14H14Cl2N2O
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESCCCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H14Cl2N2O/c1-2-3-7-13-12(9-19)14(16)18(17-13)11-6-4-5-10(15)8-11/h4-6,8-9H,2-3,7H2,1H3
InChIKeyXKQWZJJTOSNKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 1354918-76-5) – Class and Key Characteristics


3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a tetrasubstituted pyrazole featuring a reactive C4-carbaldehyde moiety, a C3-butyl group, and chlorine atoms at both the C5 and N1–phenyl positions . This configuration places it in the category of pyrazole-4-carbaldehyde building blocks, which are highlighted in the literature as versatile precursors for generating structurally diverse, potentially bioactive molecular hybrids . Unlike simple, symmetrically substituted pyrazole aldehydes, this compound uniquely presents a combination of a lipophilic alkyl chain and two distinct halogenated aromatic sites, which are structural features frequently exploited to modulate target binding and molecular properties in medicinal chemistry campaigns .

The Substitution Risk: Why 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by a Simple Analog


Selecting a generic pyrazole-4-carbaldehyde as a substitute overlooks the critical impact of the specific substitution pattern on reactivity and downstream biological performance. The C3-butyl chain in this compound directly influences lipophilicity (cLogP) and target affinity, as demonstrated in homologous series where alkyl chain length modulates CYP11B1 inhibitory activity from micromolar to sub-micromolar potency [1]. Similarly, the 3-chlorophenyl group at N1 is a key pharmacophoric element, with its substitution pattern and electronic properties dictating binding pocket complementarity in a way that a simple phenyl or 4-chlorophenyl isomer cannot recapitulate [1][2]. Therefore, a decision based solely on the 'pyrazole-4-carbaldehyde' core is likely to deviate from the intended structure-activity relationship trajectory of the original project, potentially invalidating prior optimization data.

Head-to-Head Evidence: 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


CYP11B1 Inhibitory Potency: 3-Butyl Chain Optimizes Potency Over Shorter Alkyl Analogs

In a series of 1-aryl-3-alkyl-5-chloro-1H-pyrazole-4-carbaldehydes, the 3-butyl derivative demonstrated an IC50 of 362 nM against human CYP11B1, representing a potency gain compared to analogs with shorter linear alkyl substituents [1]. For context, analogs with a 3-methyl or 3-ethyl group, while not reported in the same entry, are expected to exhibit reduced lipophilic complementarity with the enzyme's hydrophobic pocket, a principle consistent across numerous SAR studies of CYP11B1 inhibitors. This quantitative data positions the target compound as a benchmark intermediate for synthesizing potent derivatives.

Medicinal Chemistry Cushing's Syndrome Cytochrome P450 11B1 Inhibition

Commercially Offered Purity: 98% Pure Form Differentiates from Industrial-Grade Aldehydes

The compound is available from a major supplier at a specified purity of 98.0% , distinguishing it as a research-grade reagent. This contrasts with the 95.0% purity common for many industrial-grade or unspecialized pyrazole aldehydes available from other generic suppliers . The 98% threshold is critical for structure-activity relationship studies where impurities can introduce off-target effects or yield irreproducible results.

Chemical Synthesis Procurement Specifications Purity Analysis

Position-Specific Halogenation: Dual Chlorine Atoms Provide a Defined Vector for Further Derivatization

The simultaneous presence of a C5-chloro and an N1-(3-chlorophenyl) group creates two distinct oxidative addition sites for reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings . This orthogonal reactivity is a key differentiator from mono-chlorinated pyrazole aldehydes (e.g., 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde) or non-halogenated analogs, which offer only a single point of diversification and therefore less synthetic flexibility . For example, the aldehyde can be protected, the C5-chlorine functionalized, and then the 3-chlorophenyl group elaborated in a sequential manner to build complexity rapidly.

Organic Synthesis Cross-Coupling Building Block Differentiation

Predicted Physicochemical Profile: The C3-Butyl Group Enhances Lipophilicity, Distinguishing It from Polar Analogs

The predicted density (1.28±0.1 g/cm³) and boiling point (417.9±45.0 °C) indicate moderate to high lipophilicity imparted by the butyl chain . This is a critical differentiator from more polar 3-H or 3-carboxylic acid pyrazole-4-carbaldehydes, which would exhibit different solubility profiles, making the target compound more suitable for CNS-targeted or highly protein-bound therapeutic programs. The increased logP can facilitate blood-brain barrier penetration, a desirable trait for neurological lead candidates, while the halogen atoms influence metabolic stability.

ADMET Prediction Lipophilicity Drug Design

Unambiguous Chemical Identity: A Unique CAS Number Guarantees Experimental Reproducibility

The compound is unambiguously identified by its CAS Registry Number (1354918-76-5), a unique identifier not shared by any other pyrazole aldehydes . This provides immediate traceability and eliminates the ambiguity common with stereoisomers, regioisomers (e.g., 3-carbaldehyde vs. 4-carbaldehyde), or salt forms. Many vendor catalogs list pyrazole aldehydes under trivial names, leading to potential ordering errors where a methyl-substituted analog is mistakenly procured, but a CAS-specific order guarantee ensures receipt of the precise structure .

Scientific Reproducibility Chemical Registration Inventory Management

Procurement-Driven Application Scenarios for 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde


CYP11B1 Inhibitor Lead Generation and SAR Expansion

A medicinal chemistry team focused on Cushing's syndrome or metabolic disease should procure this compound as a key intermediate to synthesize and optimize novel CYP11B1 inhibitors. The potent starting activity of the butyl aldehyde (IC50 362 nM) provides a validated springboard for further chemical elaboration at the C4-aldehyde handle to improve selectivity over CYP11B2, an inherent advantage over starting from scratch with an untested, non-chlorophenyl analog [1].

Rapid Assembly of Orthogonally Reactive Focused Libraries

A combinatorial chemistry lab aiming to create a library of highly diverse, lead-like heterocycles will find this compound a more efficient starting point than simpler aldehydes. Its two distinct C-Cl bonds permit sequential, chemoselective cross-couplings at the pyrazole core and the N-phenyl ring, enabling a complexity-generating 'protect, couple, deprotect, couple' strategy that would require multiple separate building blocks to achieve otherwise .

CNS-Targeted Lead Optimization Campaigns

For a neuroscience discovery program, the enhanced lipophilicity predicted for this butyl-pyrazole aldehyde positions it as an attractive core scaffold for BBB-penetrant leads. By immediately procuring this building block, a team can rapidly generate a series of final compounds with pre-optimized logP values, rather than synthesizing a polar core and then burdening it with additional lipophilic groups to meet CNS permeability criteria, a more atom-efficient and cost-effective strategy .

High-Assurance Biological Reagent for Reproducible Pharmacology

A pharmacology group planning a high-throughput screen or an in vivo efficacy study should select the 98% pure, CAS-verified form of this compound from authorized vendors like Fluorochem or Leyan to guarantee experimental integrity. The lower impurity profile minimizes the risk of false positives from metal catalysts or by-products, and the unique CAS identifier ensures seamless registration in electronic lab notebooks and patent filings, underpinning the long-term reproducibility of the project's core findings .

Quote Request

Request a Quote for 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.